(3-Methyloxiran-2-yl)phosphonic acid is a phosphonic acid derivative characterized by the presence of an epoxide functional group. This compound is recognized for its potential applications in various scientific fields, including medicinal chemistry and agricultural science. Its molecular structure includes a three-membered oxirane ring attached to a phosphonic acid moiety, which contributes to its unique reactivity and biological properties.
This compound can be synthesized through various chemical methods, often involving the reaction of phosphonic acid derivatives with epoxides. It is also found in certain natural products and has been studied for its role in biological systems.
(3-Methyloxiran-2-yl)phosphonic acid falls under the category of organophosphorus compounds. It is classified as a phosphonic acid, which are known for their applications in agriculture as herbicides and fungicides, as well as in pharmaceuticals for their antimicrobial properties.
The synthesis of (3-Methyloxiran-2-yl)phosphonic acid can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. The use of solvents and catalysts may also be necessary to facilitate the reaction.
The molecular formula for (3-Methyloxiran-2-yl)phosphonic acid is . The structural representation includes:
In terms of stereochemistry, the compound can exist in multiple stereoisomeric forms due to the chiral center at the carbon adjacent to the epoxide.
(3-Methyloxiran-2-yl)phosphonic acid participates in various chemical reactions:
The reactivity of (3-Methyloxiran-2-yl)phosphonic acid is influenced by its structural features, particularly the presence of both acidic and electrophilic sites, which allows for diverse reaction pathways.
The mechanism of action for (3-Methyloxiran-2-yl)phosphonic acid largely depends on its interactions with biological molecules:
Research indicates that compounds with similar structures exhibit significant activity against various microorganisms, suggesting potential therapeutic applications.
(3-Methyloxiran-2-yl)phosphonic acid has several scientific uses:
The primary bactericidal activity of fosfomycin stems from its targeted disruption of bacterial cell wall biosynthesis, specifically inhibiting the cytoplasmic enzyme Uridine Diphosphate-N-Acetylglucosamine Enolpyruvyl Transferase (MurA). This enzyme catalyzes the committed first step in peptidoglycan precursor formation.
Fosfomycin functions as a highly efficient irreversible covalent inhibitor of MurA. Mechanistically, it mimics the natural substrate Phosphoenolpyruvate (PEP). Within the enzyme's active site, the highly strained epoxide ring undergoes nucleophilic attack by the thiolate anion of a conserved Cysteine 115 (Cys115) residue (Escherichia coli numbering). This reaction results in ring opening and the formation of a stable, irreversible thioether bond between the antibiotic and the enzyme [1] [4] [10]. This covalent adduct formation permanently blocks PEP binding and catalytic activity. Consequently, the production of UDP-N-acetylglucosamine-enolpyruvate is halted, arresting the synthesis of the essential peptidoglycan precursor UDP-N-acetylmuramic acid and leading to bacterial cell lysis and death [1] [4] [6].
High-resolution X-ray crystallography studies of MurA complexed with fosfomycin and its natural substrate Uridine Diphosphate-N-Acetylglucosamine (UDP-GlcNAc) reveal the precise structural interactions enabling covalent inhibition. The opened epoxide ring of fosfomycin forms a covalent C-S bond with the sulfur atom of Cys115. The phosphonate group of fosfomycin is critically positioned within a positively charged pocket formed by three conserved MurA residues: Lysine 22 (Lys22), Arginine 120 (Arg120), and Arginine 397 (Arg397). These residues form an extensive network of electrostatic interactions (specifically, five hydrogen bonds) with the phosphonate oxygen atoms, mirroring the binding mode of the phosphate group of PEP [4] [10]. The methyl group attached to the epoxide ring occupies a small hydrophobic niche. Crucially, the alkylated Cys115 residue and the bound fosfomycin molecule are tightly packed between the enzyme and the co-bound UDP-GlcNAc molecule, physically preventing substrate access and catalysis [1] [4].
Table 1: Key Interactions in the MurA-Fosfomycin-UDP-GlcNAc Ternary Complex
MurA Residue | Fosfomycin Atom/Group | Type of Interaction | Functional Consequence |
---|---|---|---|
Cysteine 115 | C1 (Epoxide Carbon) | Covalent Thioether Bond | Irreversible Inactivation |
Lysine 22 | Phosphonate Oxygens | Hydrogen Bonding | Anchors Phosphonate Group |
Arginine 120 | Phosphonate Oxygens | Hydrogen Bonding | Anchors Phosphonate Group |
Arginine 397 | Phosphonate Oxygens | Hydrogen Bonding | Anchors Phosphonate Group |
Hydrophobic Pocket | C3 Methyl Group | Van der Waals | Stabilizes Binding |
UDP-GlcNAc | Fosfomycin backbone | Steric Packing | Locks inhibitor in place |
MurA undergoes significant conformational dynamics essential for its catalytic cycle and fosfomycin inhibition. MurA exists in an "open" state (domains apart) when unliganded and a "closed" state (domains apposed) when substrates or inhibitors bind. Crucially, binding of UDP-GlcNAc induces a major conformational shift from the open to the closed state. This closed state creates the precise active site geometry necessary for both catalysis and high-affinity fosfomycin binding [4] [10]. Fosfomycin exhibits time-dependent inactivation kinetics of MurA, with inactivation occurring significantly faster in the presence of UDP-GlcNAc. This demonstrates that fosfomycin preferentially binds and alkylates Cys115 in the UDP-GlcNAc-induced closed conformation [4] [10]. The conformational change optimally positions Cys115 for nucleophilic attack on the epoxide carbon and stabilizes the transition state leading to covalent adduct formation. Without UDP-GlcNAc binding, the open conformation sterically hinders efficient fosfomycin binding and covalent inhibition.
Table 2: Conformational States of MurA Relevant to Fosfomycin Inhibition
Conformational State | Domain Arrangement | Cys115 Accessibility | Effect on Fosfomycin Binding/Inhibition | Key Trigger |
---|---|---|---|---|
Open | Domains separated | Low (Buried/Protected) | Weak, reversible binding only | Absence of UDP-GlcNAc |
Closed | Domains apposed | High (Exposed/Reactive) | Strong binding, rapid covalent inhibition | Binding of UDP-GlcNAc |
Fosfomycin-Adducted (Closed) | Domains apposed | Covalently modified | Irreversibly inactivated, PEP excluded | Covalent reaction after UDP-GlcNAc binding |
As a highly polar, zwitterionic molecule under physiological conditions, fosfomycin cannot passively diffuse across the bacterial cytoplasmic membrane. Its potent intracellular activity relies entirely on active transport systems that it accesses via molecular mimicry of natural metabolites.
The primary high-affinity uptake route for fosfomycin in many bacteria, notably Escherichia coli, is through the Hexose-6-Phosphate Transporter (UhpT). UhpT is a proton motive force-dependent antiporter belonging to the Major Facilitator Superfamily (MFS), responsible for importing hexose phosphates (like Glucose-6-Phosphate (G6P)) in exchange for inorganic phosphate (Pi). Fosfomycin acts as a structural mimetic of G6P. The phosphonate group of fosfomycin effectively mimics the phosphate group of G6P, allowing recognition and transport by UhpT [1] [2] [4]. Expression of the uhpT gene is inducible by extracellular G6P via the UhpABC regulatory system. Consequently, susceptibility testing protocols for fosfomycin (e.g., Clinical and Laboratory Standards Institute methods) mandate the inclusion of G6P (typically 25 µg/mL) in the agar medium to induce UhpT expression and ensure accurate assessment of fosfomycin uptake and activity [1]. Mutations in the uhpT structural gene or regulatory loci (uhpA, uhpB, uhpC) confer significant fosfomycin resistance by abolishing or reducing antibiotic uptake [1] [9].
A second major uptake pathway, particularly relevant in species or strains where UhpT is absent, defective, or not induced, utilizes the Glycerol-3-Phosphate (G3P) Transporter (GlpT). Similar to UhpT, GlpT is an MFS family antiporter, exchanging external G3P for internal Pi. Fosfomycin mimics the structure of Glycerol-3-Phosphate (G3P), particularly its phosphate moiety, enabling its recognition and transport by GlpT [1] [4] [6]. Expression of the glpT gene is regulated by the GlpR repressor, which dissociates from the operator region upon binding G3P, allowing gene transcription. Mutations in glpT or its regulatory elements are a common mechanism of acquired fosfomycin resistance [1]. The relative contribution of UhpT versus GlpT varies by bacterial species. For example, in Pseudomonas aeruginosa, which lacks a functional UhpT system, GlpT serves as the primary fosfomycin transporter. Mutants lacking functional GlpT are intrinsically resistant in this species [1]. In contrast, many Enterobacteriaceae utilize both systems, with defects in both typically required for high-level resistance. The requirement of specific transporters also explains the intrinsic resistance of some bacteria (e.g., Acinetobacter baumannii, Listeria monocytogenes under in vitro conditions) that lack functional homologs of these uptake systems [1] [6] [9].
Table 3: Fosfomycin Uptake Systems and Resistance Mechanisms
Transport System | Natural Substrate Mimicked | Regulatory Inducer | Primary Bacterial Examples | Resistance Mechanism |
---|---|---|---|---|
UhpT (Hexose-6-P Transporter) | Glucose-6-Phosphate (G6P) | Glucose-6-Phosphate (G6P) | Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae | Mutations in uhpT (structural gene), uhpA, uhpB, uhpC (regulatory genes) |
GlpT (Glycerol-3-P Transporter) | Glycerol-3-Phosphate (G3P) | Glycerol-3-Phosphate (G3P) | Pseudomonas aeruginosa, Escherichia coli, Salmonella enterica | Mutations in glpT (structural gene), glpR (regulatory gene repressor) |
None/Low Function | N/A | N/A | Acinetobacter baumannii, Stenotrophomonas maltophilia, Bacteroides fragilis | Lack of functional orthologous transporters (Intrinsic Resistance) |
Beyond its direct bactericidal action through MurA inhibition, fosfomycin exhibits non-canonical immunomodulatory properties that potentially enhance host defense against bacterial infections. A key documented effect is the augmentation of phagocytic cell function.
Research indicates that fosfomycin can enhance the phagocytic capacity of neutrophils. Neutrophils exposed to fosfomycin in vitro demonstrate a significantly increased ability to engulf and kill bacterial pathogens, such as Staphylococcus aureus and Escherichia coli, compared to neutrophils treated with other classes of antibiotics like β-lactams or aminoglycosides, or untreated controls [4] [9]. This effect appears to be distinct from its direct antibacterial activity and is observed at sub-inhibitory concentrations of the antibiotic. The precise molecular mechanism underlying this immunostimulation remains under investigation but is hypothesized to involve modulation of neutrophil surface receptors or intracellular signaling pathways leading to more efficient actin polymerization and phagosome formation [4] [9]. This enhanced phagocytic function potentially contributes to the in vivo efficacy of fosfomycin, particularly in clearing infections within immunocompetent hosts, and represents a beneficial secondary pharmacological effect beyond direct enzyme inhibition. This immunomodulatory activity is distinct from its primary mechanism of bacterial cell wall synthesis inhibition and underscores a potential role in modulating host-pathogen interactions [4] [6] [9].
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